(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-((E)-3-hydroxy-5-(sulfooxy)styryl)phenoxy)tetrahydro-2H-pyran-2-carboxylic acid
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Overview
Description
Resveratrol 3-Sulfate-4’-glucuronide is a metabolite of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. Resveratrol is known for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. The metabolite Resveratrol 3-Sulfate-4’-glucuronide is formed through the processes of sulfation and glucuronidation, which enhance the solubility and excretion of resveratrol in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Resveratrol 3-Sulfate-4’-glucuronide typically involves the selective protection and deprotection of hydroxyl groups on the resveratrol molecule. One common method includes the use of chemical or enzymatic hydrolyses to obtain the required diesters from resveratrol triesters. Subsequent glucuronidation using the trichloroacetimidate procedure, followed by mild hydrolysis, yields the desired product . Another approach involves the use of regiospecifically silylated derivatives or enzymatic transesterification .
Industrial Production Methods
Industrial production of Resveratrol 3-Sulfate-4’-glucuronide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of specific enzymes or chemical reagents to facilitate the selective modification of resveratrol. The process may also involve purification steps such as preparative high-performance liquid chromatography (HPLC) to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Resveratrol 3-Sulfate-4’-glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the sulfate or glucuronide groups.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Resveratrol 3-Sulfate-4’-glucuronide. These products can have different biological activities and properties compared to the parent compound .
Scientific Research Applications
Chemistry: The compound is used as a model to study the metabolism and biotransformation of polyphenolic compounds.
Biology: It is investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: The compound is explored for its use in nutraceuticals and functional foods due to its health-promoting properties
Mechanism of Action
The mechanism of action of Resveratrol 3-Sulfate-4’-glucuronide involves its interaction with various molecular targets and pathways. It is known to activate the peroxisome proliferator-activated receptor γ coactivator (PGC1α) through nicotinamide dinucleotide (NAD)-dependent deacetylase sirtuin-1 (SIRT1), leading to improved insulin sensitivity and mitochondrial biogenesis . Additionally, it exhibits anti-inflammatory activity by counteracting inflammatory challenges in macrophages .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Resveratrol 3-Sulfate-4’-glucuronide include:
- Resveratrol-4’-glucuronide
- Resveratrol-3-glucuronide
- Resveratrol-3-sulfate
- Dihydroresveratrol
Uniqueness
Resveratrol 3-Sulfate-4’-glucuronide is unique due to its dual modification with both sulfate and glucuronide groups, which enhances its solubility and excretion. This dual modification also influences its biological activity and potential therapeutic effects, making it distinct from other resveratrol metabolites .
Properties
Molecular Formula |
C20H20O12S |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H20O12S/c21-12-7-11(8-14(9-12)32-33(27,28)29)2-1-10-3-5-13(6-4-10)30-20-17(24)15(22)16(23)18(31-20)19(25)26/h1-9,15-18,20-24H,(H,25,26)(H,27,28,29)/b2-1+/t15-,16-,17+,18-,20+/m0/s1 |
InChI Key |
ZHTVMOZPBFOELE-OTPOQTMVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
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